2-(4-Chlorobenzyl)cyclohexanol
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Overview
Description
2-(4-Chlorobenzyl)cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol ring substituted with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)cyclohexanol typically involves the reaction of cyclohexanol with 4-chlorobenzyl chloride under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-Chlorobenzyl)cyclohexanone.
Reduction: Formation of 2-(4-Chlorobenzyl)cyclohexane.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group may interact with hydrophobic regions of proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobenzyl)cyclohexanol: Similar structure with a bromine atom instead of chlorine.
2-(4-Methylbenzyl)cyclohexanol: Similar structure with a methyl group instead of chlorine.
2-(4-Nitrobenzyl)cyclohexanol: Similar structure with a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorobenzyl)cyclohexanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile for different chemical transformations.
Properties
CAS No. |
7146-90-9 |
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Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11,13,15H,1-4,9H2 |
InChI Key |
TZIIICCPZFQHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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